molecular formula C14H18O2 B8614837 (3-Methoxy-phenyl)-cycloheptanone

(3-Methoxy-phenyl)-cycloheptanone

Cat. No. B8614837
M. Wt: 218.29 g/mol
InChI Key: ZJVNWOUKSYWDIS-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-cycloheptanone is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxy-phenyl)-cycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-phenyl)-cycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H18O2/c1-16-12-7-5-6-11(10-12)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3

InChI Key

ZJVNWOUKSYWDIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a freshly prepared Grignard solution of 5.83 g of magnesium shavings and 28.7 ml of 1-bromo-3-methoxybenzene in 675 ml of anhydrous diethylether at 20° C., with stirring, were added first 20.95 g of copper(I) iodide, then dropwise a solution of 15.2 g of cyclohept-2-enone (80%) in 175 ml of anhydrous diethylether. After complete addition, the mixture was heated for 45 min under reflux. Then the product was decomposed by the dropwise addition of 85 ml of a saturated ammonium chloride solution. After diluting with 200 ml of water, the organic phase was separated and the aqueous phase was extracted twice using 100 ml of diethylether each time. The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride, dried over sodium sulfate and evaporated under vacuum. The residue was purified on a chromatography column using diethylether/n-hexane=1/4, finally 1/1, as eluant and 16.5 g (68.6% of theory) of the title compound was thus obtained as a pale yellow oil.
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5.83 g
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reactant
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28.7 mL
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675 mL
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solvent
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15.2 g
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reactant
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85 mL
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reactant
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175 mL
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solvent
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Quantity
200 mL
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solvent
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20.95 g
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catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

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